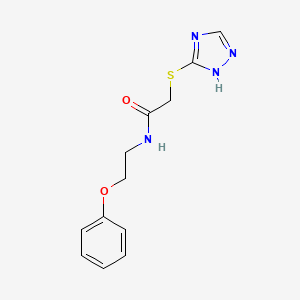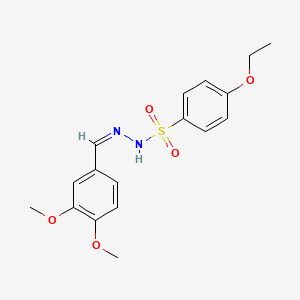![molecular formula C20H25N5 B5259137 N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5259137.png)
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrazolopyrimidine Moiety: This involves the cyclization of a suitable precursor to form the pyrazolopyrimidine ring.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazolopyrimidine moieties under specific reaction conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
N-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex organic compound with a benzothiazole moiety.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of a piperidine ring and a pyrazolopyrimidine moiety
Propiedades
IUPAC Name |
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15-12-20(25-19(22-15)8-10-21-25)23-18-9-11-24(2)14-17(18)13-16-6-4-3-5-7-16/h3-8,10,12,17-18,23H,9,11,13-14H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVRGZYCWNLLLU-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC3CCN(CC3CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=NN2C(=C1)N[C@@H]3CCN(C[C@@H]3CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5259076.png)
![2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one](/img/structure/B5259079.png)
![ethyl 6-[(hydroxyimino)methyl]nicotinate 1-oxide](/img/structure/B5259087.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4(1H)-one](/img/structure/B5259089.png)
![[3-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5259097.png)
![(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5259106.png)


![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5259127.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(thiophen-2-ylacetyl)oxy]ethanimidamide](/img/structure/B5259134.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5259150.png)
![4-({2-[(4-ethyl-1-piperazinyl)carbonyl]-1-pyrrolidinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B5259154.png)
